molecular formula C17H19N B1246690 (R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline

(R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1246690
M. Wt: 237.34 g/mol
InChI Key: VKRKVLLLTIHDEF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline is a 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. It is an enantiomer of a (S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

Synthesis and Biological Relevance

A study developed a general procedure for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinolines, focusing on organocatalytic, regio-, and enantioselective Pictet-Spengler reactions. This process was significant for preparing biologically and pharmaceutically relevant alkaloids, such as (R)-norcoclaurine and (R)-coclaurine, highlighting the compound's role in drug development and organic chemistry (Ruiz-Olalla et al., 2015).

Neuroprotective Effects

Research has shown that 1-benzyl-1,2,3,4-tetrahydroisoquinoline compounds have neuroprotective effects against various dopaminergic neurotoxins. This indicates their potential use in treating neurodegenerative disorders such as Parkinson's disease (Kotake et al., 2005).

Relation to Parkinson's Disease

A study discovered 1-benzyl-1,2,3,4-tetrahydroisoquinoline as a novel endogenous amine in mouse brain and parkinsonian CSF. Its higher levels in parkinsonian patients suggest a potential link to idiopathic Parkinson's disease, possibly as a parkinsonism-inducing agent (Kotake et al., 1995).

Pharmaceutical Applications

The tetrahydroisoquinoline moiety, including 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, is found in various biologically active molecules. These compounds have been explored for their anticancer and antimicrobial properties, demonstrating the compound's broad pharmaceutical applications (Redda et al., 2010).

Conformational Analysis and Dopamine Receptor Ligands

Conformational analysis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines has been conducted to understand their interaction with D1 dopamine receptors. This research aids in the design of new drugs targeting dopamine receptors, particularly in treating neurological disorders (Charifson et al., 1989).

properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(1R)-1-benzyl-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H19N/c1-18-12-11-15-9-5-6-10-16(15)17(18)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3/t17-/m1/s1

InChI Key

VKRKVLLLTIHDEF-QGZVFWFLSA-N

Isomeric SMILES

CN1CCC2=CC=CC=C2[C@H]1CC3=CC=CC=C3

Canonical SMILES

CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Reactant of Route 6
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